N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide
Description
This compound is a structurally complex molecule featuring a benzo[d]thiazole moiety fused to a tetrahydrothieno[2,3-c]pyridine scaffold, with an ethyl substituent at the 6-position and a 4-(N-methyl-N-phenylsulfamoyl)benzamide group at the 2-position .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O3S3/c1-3-34-18-17-23-26(19-34)39-30(27(23)29-31-24-11-7-8-12-25(24)38-29)32-28(35)20-13-15-22(16-14-20)40(36,37)33(2)21-9-5-4-6-10-21/h4-16H,3,17-19H2,1-2H3,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWMOILBNCFPQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(C)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, structure-activity relationships (SAR), and specific case studies that highlight its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the benzo[d]thiazole moiety and the tetrahydrothieno[2,3-c]pyridine scaffold. Various synthetic routes have been explored to optimize yield and purity.
This compound has been primarily investigated for its inhibitory effects on apurinic/apyrimidinic endonuclease 1 (APE1), an important enzyme involved in DNA repair processes. APE1 is crucial for maintaining genomic stability, making it a target for cancer therapy.
In Vitro Studies
Research indicates that this compound exhibits low micromolar activity against purified APE1 enzymes. It has shown promising results in HeLa cell assays, where it potentiates the cytotoxicity of alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ) .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the benzamide and thieno-pyridine structures significantly impact biological activity. For instance, variations in the substituents on the thieno-pyridine ring can enhance potency against APE1 while maintaining favorable pharmacokinetic properties .
Case Studies
- Inhibition of APE1 : A study demonstrated that this compound and its analogs led to hyperaccumulation of AP sites in HeLa cells treated with MMS. This suggests effective inhibition of APE1 activity, which is crucial for cell survival following DNA damage .
- ADME Profile : In vivo studies indicate that after intraperitoneal dosing in mice (30 mg/kg), the compound achieved good plasma and brain exposure levels. This profile suggests potential for central nervous system penetration, which is beneficial for treating brain tumors .
- Cytotoxicity Enhancement : The compound has been shown to enhance the cytotoxic effects of other chemotherapeutic agents in various cancer cell lines. This synergistic effect may provide a strategy for overcoming resistance to conventional therapies .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Weight | 480.58 g/mol |
| Inhibition Constant (Ki) | Low µM range |
| Plasma Exposure | Good after 30 mg/kg dosing |
| Cytotoxicity | Potentiates MMS and TMZ |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares a core thieno[2,3-c]pyridine framework with derivatives reported in APE1 inhibitor studies. Key structural variations include:
- Position 6 substituent: Ethyl group (target) vs. isopropyl in the analog N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (compound 3, ).
- Benzamide substituent : 4-(N-methyl-N-phenylsulfamoyl) group (target) vs. acetamide (compound 3).
These modifications influence lipophilicity, steric bulk, and hydrogen-bonding capacity, which may alter enzyme binding and pharmacokinetic properties.
Pharmacokinetic Properties
Compound 3 demonstrates favorable pharmacokinetics in mice, with robust plasma and brain exposure after intraperitoneal administration . The sulfamoyl group could further enhance solubility, a hypothesis supported by the prevalence of sulfonamide moieties in CNS-targeting drugs.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves coupling benzothiazole and tetrahydrothienopyridine precursors under controlled conditions. Key steps include:
- Using coupling agents like trichloroisocyanuric acid (TCICA) for amide bond formation, as demonstrated in analogous benzamide syntheses (yields ~60–70%) .
- Optimizing solvent polarity (e.g., acetonitrile or dichloromethane) and base selection (e.g., triethylamine or potassium carbonate) to enhance reaction efficiency .
- Employing flash chromatography (ethyl acetate/hexane gradients) for purification, with yields improved by iterative solvent ratio adjustments .
Q. Which spectroscopic techniques are critical for characterizing structural integrity?
- Methodological Answer : A multi-technique approach is essential:
- 1H/13C NMR : Assign peaks for the benzo[d]thiazole (δ 7.2–8.1 ppm for aromatic protons) and tetrahydrothienopyridine (δ 2.5–3.5 ppm for ethyl and methylene groups) moieties .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonamide (S=O, ~1150–1250 cm⁻¹) functional groups .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
Q. What initial biological screening assays are appropriate for therapeutic potential evaluation?
- Methodological Answer : Prioritize target-agnostic assays to identify broad bioactivity:
- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi, referencing thieno-pyrimidine derivatives with MICs ≤ 8 µg/mL .
- Enzyme Inhibition : Test against kinases or proteases via fluorometric/colorimetric assays (e.g., ATPase activity measurement) .
- Cytotoxicity : Employ MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
Advanced Research Questions
Q. How can computational reaction path search methods improve derivative design?
- Methodological Answer : Integrate quantum chemical calculations and machine learning (ML):
- Use ICReDD’s reaction path search algorithms to predict feasible synthetic routes for novel derivatives, reducing trial-and-error experimentation .
- Apply density functional theory (DFT) to model transition states and optimize regioselectivity in heterocyclic ring formation .
- Validate predictions with microfluidic continuous-flow reactors to rapidly test computational hypotheses .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer : Address discrepancies through systematic SAR studies:
- Controlled Substituent Variation : Synthesize analogs with incremental changes (e.g., halogen substitutions on benzamide) and compare bioactivity .
- Solubility Profiling : Measure logP/DMSO solubility to differentiate intrinsic activity from bioavailability effects (e.g., trifluoromethyl groups enhance lipophilicity) .
- Target Engagement Assays : Use SPR or thermal shift assays to confirm direct target binding vs. off-mechanism effects .
Q. Which advanced purification techniques ensure high-purity isolation during scaled synthesis?
- Methodological Answer : Leverage automation and precision separation:
- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for >95% purity .
- Continuous Flow Crystallization : Optimize solvent-antisolvent ratios to enhance crystal uniformity and yield .
- Automated Flash Chromatography : Implement gradient elution protocols with inline UV monitoring for real-time fraction collection .
Q. How should SAR studies evaluate the benzo[d]thiazole and tetrahydrothieno[2,3-c]pyridine moieties?
- Methodological Answer : Design a modular SAR framework:
- Fragment Replacement : Synthesize analogs replacing benzo[d]thiazole with pyridine or indole to assess scaffold specificity .
- Conformational Analysis : Use X-ray crystallography or NOESY NMR to correlate ring puckering (tetrahydrothienopyridine) with activity .
- Pharmacophore Mapping : Overlay active/inactive analogs in molecular docking to identify critical hydrogen-bonding motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
